Ethyl 2-cyano-2-pyridin-3-YL-acetate chemical properties
Ethyl 2-cyano-2-pyridin-3-YL-acetate chemical properties
An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the functionalities of a pyridine ring, a nitrile group, and an ester, makes it a strategic precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactive characteristics, and its pivotal role as an intermediate in the development of novel therapeutic agents. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective utilization in modern chemical research.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of safe and reproducible science. Ethyl 2-cyano-2-(pyridin-3-yl)acetate is registered and indexed under several international identifiers, ensuring its unambiguous recognition in literature and chemical databases.
| Identifier | Value | Source |
| CAS Number | 39266-24-5 | [1][2] |
| IUPAC Name | ethyl 2-cyano-2-(pyridin-3-yl)acetate | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1] |
| SMILES | CCOC(=O)C(C#N)C1=CN=CC=C1 | [1] |
| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is critical for its handling, purification, and characterization. While some experimental physical data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate is not widely published, its properties can be reliably predicted based on its functional groups and data from analogous structures.
Physicochemical Properties
Quantitative physical property data for the title compound is sparse in publicly accessible databases.[1] The table below summarizes available information and provides context by comparing it to the well-characterized parent compound, ethyl cyanoacetate.
| Property | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Ethyl Cyanoacetate (for comparison) | Source |
| Melting Point | Not available | -22 °C | [1][3][4] |
| Boiling Point | Not available | 208 - 210 °C | [1][3][4] |
| Density | Not available | 1.063 g/mL at 25 °C | [1][3] |
| Appearance | Expected to be a liquid or low-melting solid | Colorless liquid | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Slightly soluble in water (20 g/L) | [3] |
| logP (Octanol/Water) | Not available | -0.119 | [4] |
Predicted Spectroscopic Signature
No publicly archived spectra are available for this specific molecule. However, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the ethyl ester group.
-
Pyridine Ring: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at the C2 position of the pyridine ring will likely be the most downfield.
-
Alpha-Proton: A singlet for the single proton at the chiral center (δ ~4.5-5.0 ppm).
-
Ethyl Group: A quartet (δ ~4.2 ppm, 2H) for the -OCH₂- protons, coupled to the methyl protons, and a triplet (δ ~1.3 ppm, 3H) for the terminal -CH₃ protons.
-
-
¹³C NMR: The carbon spectrum will display signals for the pyridine ring carbons (δ 120-155 ppm), the nitrile carbon (C≡N, δ ~115-120 ppm), the ester carbonyl carbon (C=O, δ ~165-170 ppm), the alpha-carbon (δ ~50-60 ppm), and the two carbons of the ethyl group (δ ~60 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.
Synthesis Methodology: Palladium-Catalyzed Arylation
The most direct and efficient synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves the palladium-catalyzed cross-coupling of an aryl halide with the enolate of ethyl cyanoacetate. This method provides a reliable pathway to the desired product with good yields.
Rationale and Mechanistic Insight
This protocol utilizes a palladium catalyst, specifically one with a ferrocene-based phosphine ligand (dppf), which is highly effective for C-C bond formation. The reaction proceeds via a standard catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine.
-
Deprotonation: A strong base, potassium tert-butoxide, deprotonates ethyl cyanoacetate to form a nucleophilic enolate.
-
Transmetalation (or Salt Metathesis): The enolate displaces the bromide on the palladium complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to ensure complete enolate formation without competing side reactions like ester hydrolysis.
Caption: High-level workflow for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for similar arylations.[7]
Materials:
-
3-Bromopyridine
-
Ethyl cyanoacetate
-
Potassium tert-butoxide (KOtBu)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and potassium tert-butoxide (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
To this stirred suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 equiv).
-
Heat the reaction mixture to 70 °C and maintain stirring at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromopyridine is consumed (typically 12-18 hours).
-
Once complete, cool the mixture to room temperature and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.
Caption: Key reactive pathways for Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
-
Nitrile Group: The cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions (e.g., with sodium azide to form a tetrazole ring).
-
Ester Group: The ethyl ester is susceptible to hydrolysis (saponification) to form the corresponding carboxylate salt. It can also undergo amidation with amines or be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
Combined Reactivity (Cyclization): The true power of this intermediate is realized when both the nitrile and ester groups react in concert. For example, treatment with certain reagents can induce intramolecular cyclization, leading to the formation of highly functionalized 2-pyridone heterocycles. These pyridone scaffolds are prevalent in many biologically active compounds.[8][9][10]
Application in Medicinal Chemistry & Drug Development
While not an active pharmaceutical ingredient itself, Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a quintessential "scaffold" molecule. Its derivatives, particularly the 3-cyano-2-pyridone core, have demonstrated a wide range of biological activities, making this starting material highly valuable for drug discovery programs.
Derivatives synthesized from cyanoacetate precursors have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain 3-cyano-2-pyridone derivatives have been screened for their in-vitro anticancer activity against human cancer cell lines, with some compounds showing potent inhibitory effects.[8]
-
Antimicrobial Agents: The pyridine ring is a well-known pharmacophore in antimicrobial agents. Functionalized pyridones derived from this intermediate have been investigated for their activity against various bacterial strains.[11][12]
-
Insecticides: The structural motifs are also found in compounds with insecticidal properties, highlighting the scaffold's versatility beyond human medicine.[13]
Caption: Role as a precursor to bioactive scaffolds in drug discovery programs.
Safety, Handling, and Toxicology
As a professional-grade laboratory chemical, Ethyl 2-cyano-2-(pyridin-3-yl)acetate requires careful handling. While a specific safety data sheet (SDS) is not widely available, a robust safety profile can be constructed by analyzing its primary functional groups: the organic nitrile and the pyridine moiety.
Hazard Assessment:
-
Toxicity: Organic nitriles should be handled with caution due to their potential to be metabolized to cyanide. They are considered harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Irritation: The compound is expected to be an irritant to the eyes, skin, and respiratory system, similar to parent compounds like ethyl cyanoacetate.[14][15]
-
Environmental: Avoid release into the environment, as pyridine derivatives can have long-term adverse effects.[14]
Recommended Handling Procedures:
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of vapors or dust.[15][16] |
| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves- Chemical safety goggles- Lab coat | To prevent skin and eye contact.[14][15] |
| Handling | Avoid contact with strong acids, bases, and oxidizing agents. Keep containers tightly closed when not in use.[14][16] | Contact with acids can liberate toxic gas.[14] |
| Spill Response | Absorb small spills with inert material (vermiculite, sand). Collect in a sealed container for disposal. | To contain the hazard and prevent environmental release.[14] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure proper environmental stewardship and safety. |
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a strategically important chemical intermediate whose value is defined by its synthetic versatility. The presence of three distinct, selectively addressable functional groups provides medicinal chemists with a powerful platform for generating diverse libraries of novel heterocyclic compounds. Its efficient synthesis via palladium catalysis and its demonstrated utility as a precursor to potent bioactive molecules, particularly 3-cyano-2-pyridones, secure its role as a key building block in the ongoing search for next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this compound to mitigate the risks associated with its organic nitrile functionality.
References
-
ChemSynthesis. (2024). ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate. [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. [Link]
-
Wikipedia. (2024). Ethyl cyanoacetate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). [Link]
-
Fengchen Group Co., Ltd. (n.d.). China Ethyl Cyanoacetate Manufacturers Suppliers Factory. [Link]
-
IUCrData. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. [Link]
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-cyano-2-ethyl-3-methylhexanoate. [Link]
-
ResearchGate. (2020). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]
-
ResearchGate. (2013). Ethyl Cyanoacetate Reactions. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2013). (PDF) Ethyl Cyanoacetate Reactions. [Link]
-
Sciforum. (2020). Synthesis of new aza-heterocyclic based on 2-pyridone. [Link]
-
Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]
-
PubChemLite. (n.d.). Ethyl 2-cyano-2-(pyridin-2-yl)acetate. [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]
-
ResearchGate. (2020). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]
-
ResearchGate. (2024). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
MolPort. (n.d.). Compound ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate. [Link]
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
PubChem - NIH. (n.d.). 2-Cyanoethyl acetate. [Link]
-
ResearchGate. (2016). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sfdchem.com [sfdchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. aksci.com [aksci.com]
- 16. solutions.covestro.com [solutions.covestro.com]
